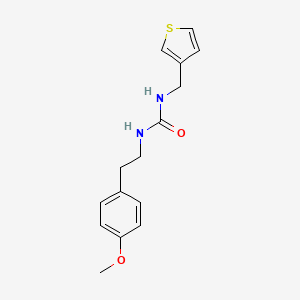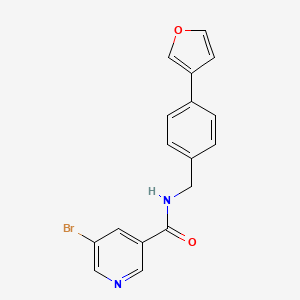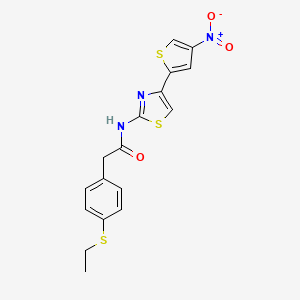![molecular formula C18H16N6O3S B2801164 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 891095-71-9](/img/structure/B2801164.png)
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Triazolo[4,3-b]pyridazine Derivatives
Triazolo[4,3-b]pyridazine derivatives are part of a broader class of heterocyclic compounds known for their diverse pharmacological activities. These compounds have been studied for their potential in treating various conditions due to their unique structural features which allow for interaction with different biological targets.
Antibacterial Activity : Some derivatives, like those containing 1,2,4-triazole or triazolo[4,3-b]pyridazine moieties, have been evaluated for their antibacterial activity, particularly against Staphylococcus aureus. These compounds are explored for their potential as novel anti-S. aureus agents due to their mechanism of action involving inhibition of critical bacterial enzymes and efflux pumps, suggesting a broad spectrum of antibacterial activity against drug-resistant strains (Jie Li & Junwei Zhang, 2021).
Antioxidant and Antiradical Activities : Triazole derivatives, including those with a triazolo[4,3-b]pyridazine core, are investigated for their antioxidant and antiradical properties. These activities are beneficial in conditions where oxidative stress plays a key role. The structure-activity relationship studies help in understanding how different substitutions on the triazolo[4,3-b]pyridazine ring influence these properties, aiming at developing compounds that can mitigate oxidative damage in biological systems (А. G. Kaplaushenko, 2019).
Isoxazole Derivatives
Isoxazole rings, as part of pharmacologically active molecules, offer a wide range of biological activities. Their incorporation into compounds like "2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" might be aimed at exploiting these properties:
- Neuropharmacological Potential : Isoxazole derivatives are studied for their effects on central nervous system disorders, including as modulators of glutamate receptors which are pivotal in neurotransmission. Such compounds can have implications in developing treatments for neurodegenerative diseases, psychiatric disorders, and as anesthetic agents with possibly reduced side effects (P. M. Lea & A. Faden, 2006).
Propiedades
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-11-8-15(23-27-11)19-17(25)10-28-18-21-20-16-7-6-14(22-24(16)18)12-4-3-5-13(9-12)26-2/h3-9H,10H2,1-2H3,(H,19,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETRSJWWWHXSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

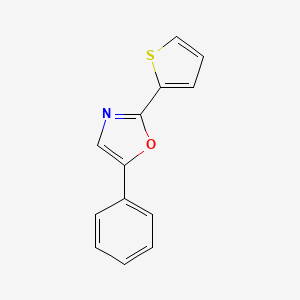
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)
![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)
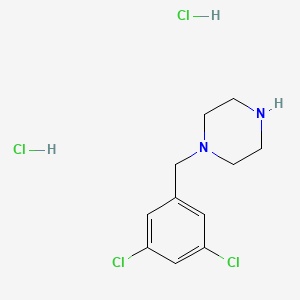
![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)
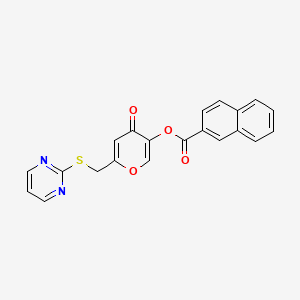
![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)
![3-Ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801090.png)
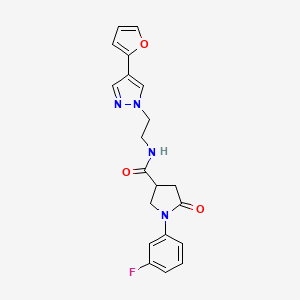
![7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801095.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)
